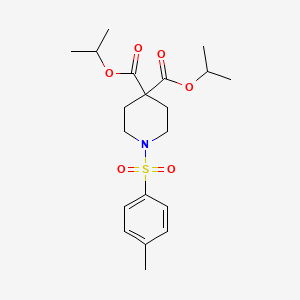
6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile
概要
説明
6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is characterized by its molecular formula C₁₃H₁₇N₃O and a molecular weight of 231.298 g/mol . This compound is primarily used for research purposes and is known for its high purity levels, typically around 95-97% .
準備方法
The synthesis of 6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile involves several steps. One common method includes the reaction of 2-chloropyridine-3-carbonitrile with 2-(4-piperidinyl)ethanol under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves similar reaction conditions with optimization for yield and purity.
化学反応の分析
6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the piperidine ring, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the nitrile group to an amine.
Substitution: The pyridine ring in this compound can undergo electrophilic substitution reactions.
科学的研究の応用
6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity and potential as a pharmacological agent.
Chemical Research:
作用機序
The mechanism of action of 6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets. It is believed to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence neurotransmitter release and uptake, thereby affecting neurological functions. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating synaptic transmission .
類似化合物との比較
6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile can be compared with other pyridine derivatives such as:
2-(4-Piperidinyl)ethanol: This compound shares a similar piperidine moiety but lacks the nitrile group, making it less versatile in certain chemical reactions.
2-Chloropyridine-3-carbonitrile: This precursor compound is used in the synthesis of this compound and shares the pyridine and nitrile functionalities but lacks the piperidine ring.
The uniqueness of this compound lies in its combination of the piperidine ring and the nitrile group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
6-(2-piperidin-4-ylethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-10-12-2-1-3-13(16-12)17-9-6-11-4-7-15-8-5-11/h1-3,11,15H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKAJOPBYHZQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1406277.png)







